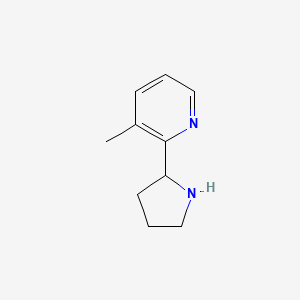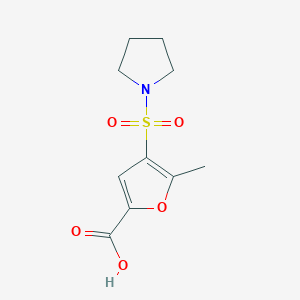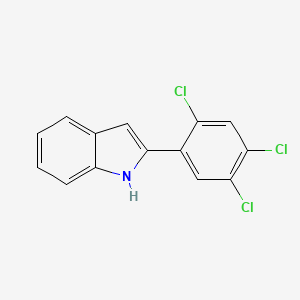
2-(2,4,5-trichlorophenyl)-1H-indole
Vue d'ensemble
Description
2,4,5-Trichlorophenol (TCP) is an organochloride with the molecular formula C6H3Cl3O . It has been used as a fungicide and herbicide . It’s a clear to yellowish crystalline solid with a strong, phenolic odor .
Synthesis Analysis
2,4,5-Trichlorophenol can be used as a starting material to synthesize various compounds. For instance, it can be used to synthesize Hexachlorophene, a fungicide, by reacting with formaldehyde in the presence of concentrated H2SO4 . It can also be used to synthesize 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a herbicide .
Molecular Structure Analysis
The molecular weight of 2,4,5-Trichlorophenol is 197.45 g/mol . The InChI key is LHJGJYXLEPZJPM-UHFFFAOYSA-N .
Chemical Reactions Analysis
2,4,5-Trichlorophenol is a precursor chemical used in the production of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and hexachlorophene . The intermediate production of 2,4,5-Trichlorophenol (TCP) involves the formation of 2,3,7,8-Tetrachlorodibenzodioxin .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,5-Trichlorophenol include a melting point of 67-69 °C and a boiling point of 248 °C/740 mmHg . It’s a white crystalline powder .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Indole derivatives, including compounds related to 2-(2,4,5-trichlorophenyl)-1H-indole, have diverse applications in different fields. They have been synthesized and characterized through various spectroscopic methods, X-ray diffraction (XRD) studies, and density functional theory (DFT) calculations. These studies reveal their potential in high-tech applications such as nonlinear optical (NLO) properties (Tariq et al., 2020).
Medicinal Chemistry and Biological Activities
- Indole analogs play a significant role in medicinal chemistry, possessing therapeutic properties like anti-oxidant, anti-HIV, and anti-cancer activities. They are a common structural component in synthetic and natural products, pharmaceuticals, functional materials, and agrochemicals (Al-Ostoot et al., 2019).
Synthesis and Biological Evaluation
- Indole derivatives are known for their anti-tumor and anti-inflammatory properties, related to their interactions with DNA and proteins. Their synthesis and biological evaluation, including anti-inflammatory activities, have been extensively studied (Rehman et al., 2022).
Photochemistry and Photophysics
- The indole chromophore, a component of this compound, is key in various molecules of biological interest. Studies on its photophysics and photochemistry have provided insights into its behavior upon UV irradiation, essential for understanding its role in biological systems (Giussani et al., 2011).
Anion Sensing Applications
- Certain indole derivatives have shown potential in anion sensing, demonstrating selective recognition and sensing abilities towards specific anions. This property is crucial for various technological applications (Bayindir & Saracoglu, 2016).
Antibacterial and Antifungal Activities
- Novel 1H-indole derivatives, including those related to this compound, have been synthesized and shown to possess significant antibacterial and antifungal activities. These properties make them valuable in the development of new antimicrobial agents (2020).
Mécanisme D'action
Target of Action
It’s structurally related to 2,4,5-trichlorophenoxyacetic acid (2,4,5-t), a synthetic auxin . Auxins are a class of plant hormones that are key regulators of plant growth and development .
Mode of Action
Its structural analog 2,4,5-t, mimics the auxin growth hormone indoleacetic acid (iaa) . When applied to plants, it induces rapid, uncontrolled growth .
Biochemical Pathways
Its analog 2,4,5-t, as an auxin mimic, likely affects the auxin signaling pathway, leading to uncontrolled cell division and growth .
Pharmacokinetics
Its analog 2,4,5-t is highly soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Its analog 2,4,5-t, as an auxin mimic, can cause rapid, uncontrolled growth in plants .
Action Environment
The action of 2-(2,4,5-trichlorophenyl)-1H-indole can be influenced by various environmental factors. For instance, its analog 2,4,5-T is slightly mobile in soil systems , which could affect its environmental stability and efficacy.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,4,5-trichlorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N/c15-10-7-12(17)11(16)6-9(10)14-5-8-3-1-2-4-13(8)18-14/h1-7,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTIMMVYQSHCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


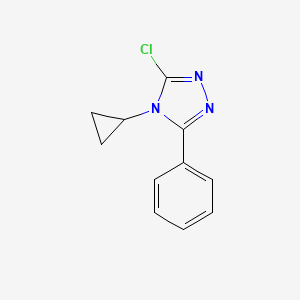
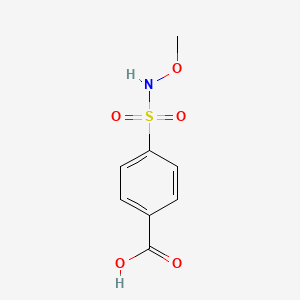
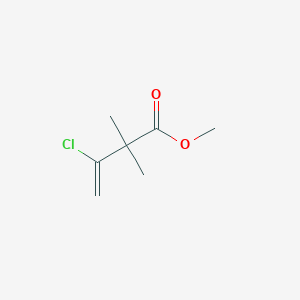
![2-[(5,7-dimethyl-2-oxo-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1416568.png)
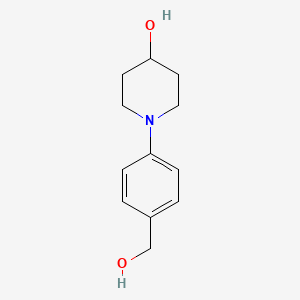
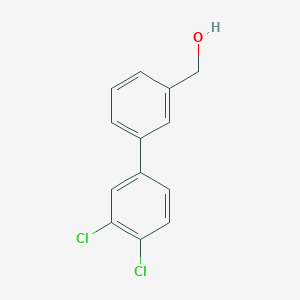
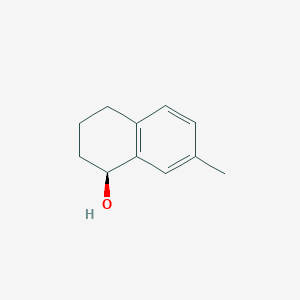
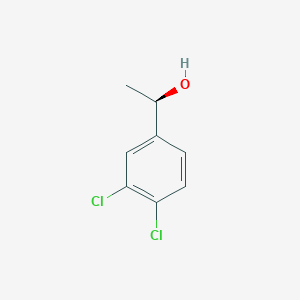
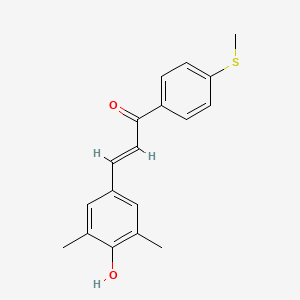
![2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole](/img/structure/B1416577.png)

![4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1416581.png)
